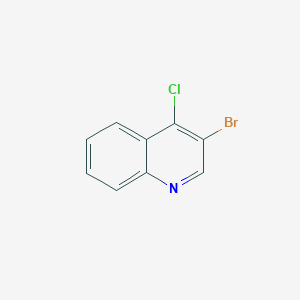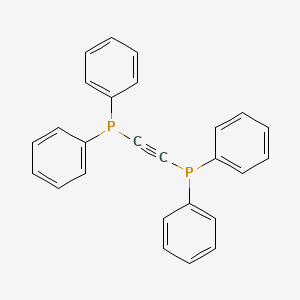
1-Éthylcyclopentène
Vue d'ensemble
Description
1-Ethyl-1-cyclopentene is a chemical compound with the molecular formula C7H12 . It is used for laboratory research purposes .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-1-cyclopentene includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 19 bonds. There are 7 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 five-membered ring .Chemical Reactions Analysis
While specific chemical reactions involving 1-Ethyl-1-cyclopentene are not available, it’s important to note that cyclopentene derivatives typically undergo electrophilic addition reactions .Physical And Chemical Properties Analysis
1-Ethyl-1-cyclopentene has a molecular weight of 96.1702 g/mol. It has a density of 0.8±0.1 g/cm3, a boiling point of 106.8±7.0 °C at 760 mmHg, and a vapour pressure of 32.4±0.1 mmHg at 25°C .Applications De Recherche Scientifique
Synthèse organique
1-Éthylcyclopentène: sert d'intermédiaire polyvalent en synthèse organique. Sa réactivité permet diverses fonctionnalisations, telles que l'hydroxylation ou l'halogénation, pour produire des dérivés précieux dans la synthèse de molécules organiques complexes. Par exemple, il peut subir des réactions de Diels-Alder pour former des composés bicycliques, qui sont utiles dans la synthèse pharmaceutique .
Science des matériaux
En science des matériaux, This compound peut être polymérisé pour créer de nouveaux matériaux polymères. Ces matériaux peuvent présenter des propriétés uniques comme une flexibilité accrue, une résistance aux produits chimiques ou une stabilité thermique, ce qui les rend adaptés à des applications spécialisées telles que les revêtements, les adhésifs ou les composants des appareils électroniques .
Catalyse
Ce composé est utilisé dans les études catalytiques pour comprendre les mécanismes réactionnels et le développement de nouveaux catalyseurs. Sa structure relativement simple permet une analyse claire des transformations catalytiques, ce qui aide à la conception de processus industriels plus efficaces .
Chimie médicinale
This compound: les dérivés sont explorés pour leurs propriétés médicinales potentielles. Des modifications du cycle cyclopentène peuvent conduire à des composés présentant une activité biologique, comme des effets anti-inflammatoires ou antimicrobiens. La recherche dans ce domaine vise à développer de nouveaux agents thérapeutiques .
Chimie environnementale
Les chercheurs utilisent This compound en chimie environnementale pour étudier la dégradation des hydrocarbures dans l'atmosphère. Comprendre ses produits de dégradation et ses voies réactionnelles permet d'évaluer l'impact environnemental des polluants organiques .
Chimie analytique
En chimie analytique, This compound peut être un étalon en chromatographie et en spectrométrie de masse. Sa signature chimique distincte aide à calibrer les instruments et à valider les méthodes analytiques pour la détection des composés organiques volatils .
Recherche thermodynamique
Les propriétés thermodynamiques de This compound, telles que la capacité calorifique et l'enthalpie de formation, présentent un intérêt à la fois dans la recherche académique et industrielle. Ces données sont cruciales pour la conception de procédés et les évaluations de sécurité dans la fabrication chimique .
Chimie agricole
Enfin, This compound et ses dérivés peuvent être étudiés pour une utilisation en chimie agricole, en particulier dans la synthèse de phéromones ou d'autres composés bioactifs qui peuvent servir d'agents de lutte antiparasitaire, réduisant ainsi la dépendance aux pesticides traditionnels .
Safety and Hazards
Mécanisme D'action
1-Ethyl-1-cyclopentene is an organic compound with the molecular formula C7H12. It is a cycloalkene, which means it contains a ring of carbon atoms with one or more double bonds. The “1-Ethyl” part of its name indicates that an ethyl group (a fragment of an organic molecule with the formula -C2H5) is attached to one of the carbon atoms in the cyclopentene ring .
In terms of its chemical reactivity, 1-Ethyl-1-cyclopentene, like other alkenes, can undergo reactions such as hydrogenation, in which the double bond is converted to a single bond by the addition of hydrogen . This reaction is typically catalyzed by a metal catalyst and can be used to convert alkenes to alkanes .
Analyse Biochimique
Biochemical Properties
1-Ethyl-1-cyclopentene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as hydrogenation and polymerization. For instance, 1-Ethyl-1-cyclopentene can undergo hydrogenation in the presence of catalysts like palladium or platinum, leading to the formation of saturated hydrocarbons. Additionally, it can participate in polymerization reactions, forming long-chain polymers that are useful in industrial applications .
Cellular Effects
The effects of 1-Ethyl-1-cyclopentene on cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to 1-Ethyl-1-cyclopentene can alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular function. Moreover, it can affect cell signaling pathways by interacting with specific receptors on the cell surface, thereby modulating intracellular signaling cascades .
Molecular Mechanism
At the molecular level, 1-Ethyl-1-cyclopentene exerts its effects through various binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. For example, 1-Ethyl-1-cyclopentene can inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, it can interact with transcription factors, influencing gene expression and subsequent protein synthesis .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-Ethyl-1-cyclopentene in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, 1-Ethyl-1-cyclopentene can undergo oxidation, leading to the formation of various degradation products. These degradation products can have different biochemical properties and effects on cells. Long-term studies have shown that prolonged exposure to 1-Ethyl-1-cyclopentene can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1-Ethyl-1-cyclopentene vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of 1-Ethyl-1-cyclopentene can lead to liver and kidney damage in animal models. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
1-Ethyl-1-cyclopentene is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, forming glucuronides or sulfates that are excreted from the body. The metabolic flux of 1-Ethyl-1-cyclopentene can influence the levels of other metabolites in the body, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1-Ethyl-1-cyclopentene within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or facilitated transport mechanisms. Once inside the cell, 1-Ethyl-1-cyclopentene can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1-Ethyl-1-cyclopentene within tissues can affect its overall biological activity and toxicity .
Subcellular Localization
The subcellular localization of 1-Ethyl-1-cyclopentene is determined by various targeting signals and post-translational modifications. It can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. The localization of 1-Ethyl-1-cyclopentene within subcellular organelles can influence its activity and function, affecting overall cellular metabolism and function .
Propriétés
IUPAC Name |
1-ethylcyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h5H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYQTLLGVAPKPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175740 | |
| Record name | Cyclopentene, 1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2146-38-5 | |
| Record name | Ethylcyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2146-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethylcyclopentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-1-cyclopentene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentene, 1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-1-cyclopentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYLCYCLOPENTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5HEF75LON | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical products formed when 1-Ethylcyclopentene undergoes acylation reactions?
A1: Acylation of 1-Ethylcyclopentene with zinc chloride and acetic anhydride produces a mixture of two main products: 5-acetyl-1-ethylcyclopentene and 1-acetyl-2-ethylidenecyclopentane. [] Interestingly, the ratio of these products differs from that observed with 1-methylcyclopentene, highlighting the influence of alkyl chain length on reaction selectivity. [] Treating the initial acylation products with a base leads to the formation of 1-acyl-2-ethylcyclopentene. []
Q2: Can 1-Ethylcyclopentene be generated through the dehydration of other cyclic alcohols?
A2: Yes, 1-Ethylcyclopentene can be a product of dehydration reactions involving cyclic alcohols. Specifically, the dehydration of trans-2-methylcyclohexanol using sulfuric acid can yield 1-Ethylcyclopentene as a ring contraction product. [] This reaction also produces various isomeric methylcyclohexanols and methylcyclohexenes. []
Q3: How does the heat of vaporization of 1-Ethylcyclopentene compare to similar cyclic alkenes?
A3: Studies have utilized gas chromatography-calorimetry to determine the heat of vaporization for 1-Ethylcyclopentene. [] This information, combined with liquid heat of formation data, allows for the calculation of gaseous heat of formation (ΔHf). [] Such analysis reveals that internal double bonds are generally favored over exocyclic double bonds in both five and six-membered rings by approximately 0.5 kcal. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



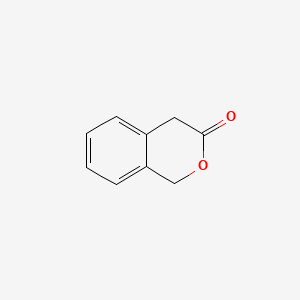
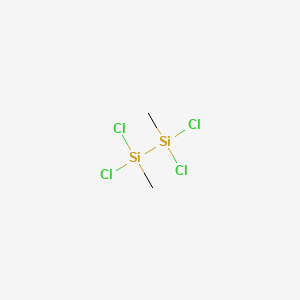
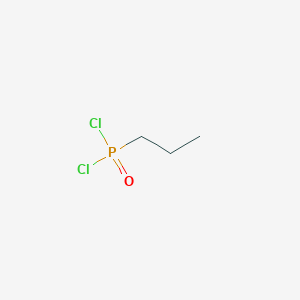
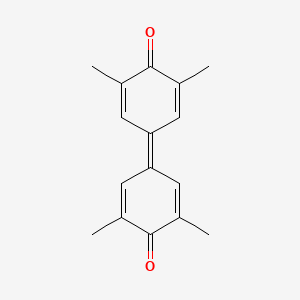




![1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene](/img/structure/B1583832.png)


